6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine
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Overview
Description
6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, difluorophenyl moiety, and a fluoropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the construction of the pyrimidine ring, often through a cyclization reaction of appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Cyclopropyl Group: This step may involve a cyclopropanation reaction using diazo compounds or cyclopropyl halides.
Incorporation of the Difluorophenyl Moiety: This is typically done through a nucleophilic substitution reaction where the difluorophenyl group is introduced using appropriate halides or organometallic reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the pyrimidine ring or the difluorophenyl moiety, potentially yielding partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antiviral agent. The compound’s structural attributes allow it to modulate biological pathways that are critical in these diseases.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated pyrimidine core allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The cyclopropyl and difluorophenyl groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-N-[(2,6-difluorophenyl)methyl]-5-methylpyrimidin-4-amine
- 6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-chloropyrimidin-4-amine
- 6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-bromopyrimidin-4-amine
Uniqueness
Compared to similar compounds, 6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine atoms and the cyclopropyl group enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3/c15-10-4-3-9(11(16)5-10)6-18-14-12(17)13(8-1-2-8)19-7-20-14/h3-5,7-8H,1-2,6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGPCXZARJIPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NCC3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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